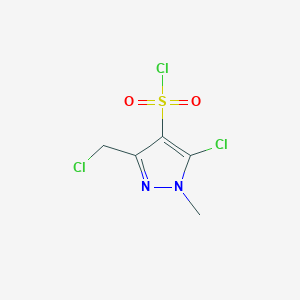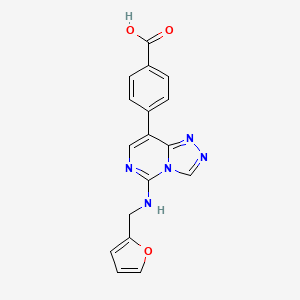
Eed226-cooh
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EED226-COOH is an organic compound derived from EED226, primarily used in scientific research for its role as a ligand targeting the embryonic ectoderm development (EED) protein. This compound is significant in the study of polycomb repressive complex 2 (PRC2), which is involved in gene silencing through the methylation of histone H3 lysine 27 (H3K27).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of EED226-COOH involves a multi-step organic synthesis process. The compound is derived from EED226 through a series of chemical reactions that introduce a carboxyl group (-COOH) to the molecular structure. The specific synthetic routes and reaction conditions are proprietary and typically involve the use of various reagents and catalysts under controlled laboratory conditions .
Industrial Production Methods
Industrial production of this compound is not widely documented, as it is primarily used for research purposes. the production process would likely involve scaling up the laboratory synthesis methods, ensuring high purity and consistency through rigorous quality control measures .
Chemical Reactions Analysis
Types of Reactions
EED226-COOH undergoes several types of chemical reactions, including:
Oxidation: The introduction of oxygen or the removal of hydrogen.
Reduction: The addition of hydrogen or the removal of oxygen.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and product .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation reactions may yield carboxylic acids, while reduction reactions could produce alcohols or amines .
Scientific Research Applications
EED226-COOH has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in the study of protein-ligand interactions and the development of new chemical probes.
Biology: Investigated for its role in gene regulation and epigenetic modifications.
Medicine: Explored as a potential therapeutic agent for cancer treatment, particularly in targeting PRC2 to inhibit tumor growth.
Industry: Utilized in the development of new drugs and therapeutic strategies .
Mechanism of Action
EED226-COOH exerts its effects by binding to the EED protein, a component of the PRC2 complex. This binding disrupts the interaction between EED and other components of PRC2, leading to the inhibition of PRC2’s gene silencing function. The molecular targets involved include the H3K27me3 binding pocket on EED, which is crucial for the allosteric activation of PRC2 .
Comparison with Similar Compounds
Similar Compounds
EED226: The parent compound of EED226-COOH, known for its potent inhibition of PRC2.
EED162: Another EED binder with similar properties to EED226.
EI1: A compound that also targets PRC2 but through a different mechanism.
Uniqueness
This compound is unique in its ability to specifically degrade PRC2 through the formation of a proteolysis-targeting chimera (PROTAC) with a von Hippel-Lindau (VHL) ligand. This targeted degradation offers a novel approach to inhibiting PRC2 and presents potential advantages in terms of specificity and efficacy .
Properties
IUPAC Name |
4-[5-(furan-2-ylmethylamino)-[1,2,4]triazolo[4,3-c]pyrimidin-8-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O3/c23-16(24)12-5-3-11(4-6-12)14-9-19-17(22-10-20-21-15(14)22)18-8-13-2-1-7-25-13/h1-7,9-10H,8H2,(H,18,19)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTAJESLOWNUVMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=NC=C(C3=NN=CN32)C4=CC=C(C=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[4-(chloromethyl)-1,3-thiazol-2-yl]methyl}benzamide hydrochloride](/img/structure/B2797251.png)
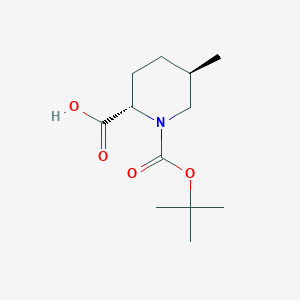
![5-bromo-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}pyrimidin-2-amine](/img/structure/B2797256.png)
![Methyl 6-aminobenzo[d][1,3]dioxole-4-carboxylate](/img/structure/B2797258.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)pivalamide](/img/structure/B2797259.png)
![3-(3,4-Dimethoxyphenyl)-5-[1-(phenylacetyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2797260.png)
![N-(thiophen-2-ylmethyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide](/img/structure/B2797262.png)
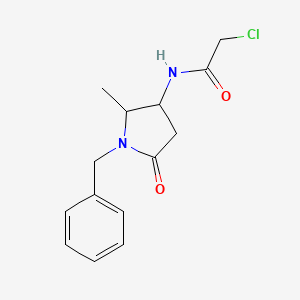
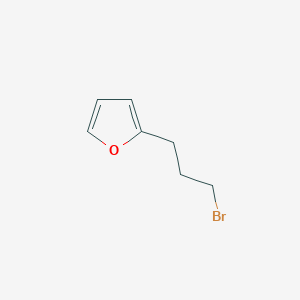
![8-(3-chloro-4-methylphenyl)-1,7-dimethyl-3-(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2797266.png)
![2-(2,6-dimethylphenyl)-4-(3-methoxybenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2797267.png)
![3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B2797270.png)
